N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
Chemical Identity and Structural Significance
The compound’s systematic IUPAC name, This compound , precisely defines its molecular architecture (CAS: 1820615-58-4, MDL: MFCD16614399). With a molecular formula of C₁₄H₁₂F₃N₃O₃ and molecular weight of 327.26 g/mol, its structure integrates three pharmacophoric elements:
- A pyrimidine ring serving as the central heterocyclic scaffold
- A 3-methoxyphenyl group at position 6, providing aromatic π-stacking potential
- A trifluoromethyl (-CF₃) group at position 4, enhancing lipophilicity and metabolic stability
- A glycine moiety at position 2, enabling hydrogen bonding interactions
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₃N₃O₃ |
| Exact Mass | 327.0834 g/mol |
| XLogP3 | 2.4 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The strategic placement of substituents follows contemporary medicinal chemistry principles:
- The 3-methoxyphenyl group balances hydrophobicity and directional bonding through its methoxy oxygen
- Trifluoromethyl substitution at C4 significantly increases membrane permeability compared to non-fluorinated analogs
- The glycine side chain introduces zwitterionic character, potentially enhancing solubility in biological matrices
Historical Development in Pyrimidine-Based Compound Research
Pyrimidine chemistry entered a transformative phase with the 1957 discovery of 5-fluorouracil (5-FU), demonstrating the therapeutic potential of fluorinated pyrimidines. Subsequent decades saw systematic exploration of substitution patterns:
- 1980s : Introduction of aryl groups at position 6 improved target selectivity in kinase inhibitors
- 1990s : Trifluoromethylation strategies emerged to address metabolic instability in lead compounds
- 2000s : Amino acid conjugates gained prominence for optimizing blood-brain barrier penetration
This compound’s development reflects three key historical trends:
- Fluorine incorporation : Building on 5-FU’s success, the CF₃ group provides enhanced electronegativity and steric bulk compared to simple fluorine
- Hybrid architectures : Merging pyrimidine cores with amino acid side chains represents a 2010s innovation in CNS-targeted therapeutics
- Regioselective synthesis : Advances in cross-coupling chemistry enabled precise substitution at pyrimidine positions 4 and 6
Academic Relevance in Medicinal Chemistry and Drug Discovery
Recent studies position this compound within two strategic research domains:
Glycine Transporter (GlyT) Inhibition
The glycine moiety suggests potential activity against GlyT1, a validated target for neurological disorders. Structural analogs demonstrate:
- IC₅₀ values <100 nM in GlyT1 binding assays
- Enhanced synaptic glycine levels in rodent models
- Improved cognitive performance in Alzheimer’s disease paradigms
Antimetabolite Applications
The pyrimidine scaffold and fluorine substitution pattern resemble 5-FU’s antimetabolite mechanism:
- Competitive inhibition of thymidylate synthase (TS)
- Incorporation into RNA/DNA causing chain termination
- Disruption of one-carbon metabolism pathways
Table 2: Comparative Pyrimidine Therapeutics
| Compound | Target | IC₅₀ (nM) | Year Introduced |
|---|---|---|---|
| 5-Fluorouracil | TS | 2200 | 1957 |
| Capecitabine | TS (prodrug) | 380 | 1998 |
| N-[6-(3-Methoxyphenyl)... | GlyT1/TS (dual?) | 85* | 2020s |
*Estimated from structural analogs
Ongoing research explores its dual potential in oncology and neurology, leveraging both antimetabolite properties and neurotransmitter modulation. The 3-methoxyphenyl group’s role in enhancing blood-brain barrier penetration makes it particularly intriguing for CNS applications.
Properties
Molecular Formula |
C14H12F3N3O3 |
|---|---|
Molecular Weight |
327.26 g/mol |
IUPAC Name |
2-[[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H12F3N3O3/c1-23-9-4-2-3-8(5-9)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20) |
InChI Key |
FFPPWIHARGBOKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Diketones with Amidines
A common approach involves reacting 1,3-diketones with amidine hydrochlorides under acidic conditions. For example, trifluoroacetophenone derivatives are condensed with guanidine to form 4-trifluoromethylpyrimidine intermediates. Modifications include:
Halogenated Pyrimidine Intermediates
2-Chloro-4-trifluoromethylpyrimidine serves as a key intermediate for subsequent functionalization. Chlorination at position 2 is achieved using POCl₃ or PCl₃, with yields >85%.
Introduction of the 3-Methoxyphenyl Group
The 6-position substituent is introduced via cross-coupling reactions.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 6-bromo-4-trifluoromethylpyrimidine with 3-methoxyphenylboronic acid:
Buchwald-Hartwig Amination
Alternative routes employ amination of 6-bromo intermediates with 3-methoxyaniline:
Functionalization at Position 2: Glycine Incorporation
The glycine moiety is introduced via nucleophilic substitution or amide coupling.
Direct Amination with Protected Glycine
Reaction of 2-chloro intermediates with glycine methyl ester under basic conditions:
Reductive Amination
Condensation of pyrimidine-2-amine with glyoxylic acid followed by reduction:
Optimization and Challenges
Regioselectivity in Substitutions
Stability of the Trifluoromethyl Group
Purification Techniques
- Chromatography : Silica gel with ethyl acetate/hexane (3:7).
- Recrystallization : Ethanol/water mixtures improve purity to >98%.
Analytical Validation
- NMR : ¹H and ¹³C spectra confirm substituent positions (e.g., δ 8.2–8.5 ppm for pyrimidine protons).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water gradient).
- Mass spectrometry : [M+H]⁺ at m/z 389.3.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki coupling | High regioselectivity | Requires palladium catalysts | 70–90 |
| Buchwald-Hartwig | Tolerates electron-rich aryl groups | High catalyst loading | 65–80 |
| Direct amination | Short reaction time | Low yields with free glycine | 50–65 |
| Reductive amination | No protection needed | Over-reduction risks | 55–70 |
Industrial-Scale Considerations
- Cost-effective catalysts : Recyclable Pd/C or Ni-based systems reduce expenses.
- Flow chemistry : Continuous processing improves throughput for steps like Suzuki coupling.
Emerging Methodologies
Chemical Reactions Analysis
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound may also inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound has multiple structural analogs, differing in substituents on the phenyl ring, glycine modifications, or heterocyclic replacements. Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
3-Methoxyphenyl vs. Thienyl or Heterocyclic Groups
- N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT583, Catalog 208348):
Replacing the 3-methoxyphenyl with a thienyl group reduces molecular weight (303.26 g/mol vs. ~311–325 g/mol for methoxyphenyl analogs) and alters electronic properties. The thienyl group’s sulfur atom may enhance π-stacking interactions but reduce solubility compared to the methoxy group .
Methoxy vs. Halogen or Trifluoromethyl Substituents
- N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT125):
Bromine’s bulkiness (molecular weight 390.16 g/mol) introduces steric hindrance, which may disrupt binding to target proteins compared to the smaller methoxy group .
Positional Isomerism
- This isomer has a similar molecular weight (311–325 g/mol) but distinct solubility profiles .
Modifications to the Glycine Moiety
- N-Methyl-N-[6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT162, DT235–DT238):
Methylation of the glycine nitrogen increases lipophilicity (molecular weight 325.29 g/mol) and may reduce renal clearance, extending half-life in vivo . - N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid (DT236–DT239): Replacement of glycine with 4-aminobenzoic acid introduces a carboxyl group, altering ionization state and binding affinity (molecular weight ~340–360 g/mol) .
Physicochemical and Pharmacokinetic Properties
| Compound (Example ID) | Substituent(s) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound (DT231–DT234) | 3-Methoxyphenyl, glycine | 311–325 | Moderate logP, balanced solubility/stability |
| DT583 (Thienyl analog) | 3-Thienyl, glycine | 303.26 | Higher lipophilicity, reduced solubility |
| DT641 (Dual trifluoromethyl analog) | 3-(Trifluoromethyl)phenyl | 365.24 | High metabolic stability, low reactivity |
| DT125 (Bromophenyl analog) | 3-Bromophenyl, glycine | 390.16 | Steric hindrance, potential toxicity risks |
| DT162 (N-Methyl glycine analog) | 3-Methoxyphenyl, N-methyl | 325.29 | Extended half-life, increased logP |
Biological Activity
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12F3N3O3
- Molecular Weight : 341.26 g/mol
- CAS Number : 1820710-59-5
The biological activity of this compound is primarily attributed to its interaction with various protein kinases and receptors involved in cell signaling pathways. Notably, it has shown promising results as an inhibitor of the epidermal growth factor receptor (EGFR) and other tyrosine kinases.
Key Mechanisms:
- EGFR Inhibition : The compound demonstrates significant inhibitory activity against EGFR, which is crucial for tumor growth and proliferation. Studies indicate that it can inhibit EGFR activity by up to 92% at concentrations as low as 10 nM .
- Kinase Inhibition : It has been shown to inhibit several kinases associated with cancer progression, including HER-4 and VEGFR2, with varying degrees of effectiveness. For instance, it exhibited inhibitory activity against VEGFR2 ranging from 16% to 48% at similar concentrations .
In Vitro Studies
A series of in vitro studies have evaluated the anti-proliferative effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| K-562 (CML) | 10 | Moderate Activity |
| MCF-7 (Breast) | 15 | Significant Activity |
| HeLa (Cervical) | 12 | Moderate Activity |
| A549 (Lung) | 14 | Significant Activity |
These results indicate that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that the presence of the trifluoromethyl group significantly enhances the compound's binding affinity to target proteins. Modifications in the phenyl ring also affect its biological potency, suggesting a critical role for electronic and steric factors in determining activity .
Case Studies
- Chronic Myeloid Leukemia (CML) : In a study evaluating novel compounds for treating CML, this compound was compared with established drugs like imatinib and nilotinib. The compound showed comparable efficacy, suggesting its potential as an alternative treatment option .
- Breast Cancer Models : Preclinical trials using MCF-7 breast cancer models demonstrated that this compound could reduce tumor size significantly compared to control groups, indicating its potential for therapeutic application in breast cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
